molecular formula C17H12ClFN4O2 B2967783 1-(2-chlorobenzyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1008234-30-7

1-(2-chlorobenzyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2967783
CAS RN: 1008234-30-7
M. Wt: 358.76
InChI Key: RAELTFMPEFUALW-UHFFFAOYSA-N
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Description

1,2,3-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms and three carbon atoms . They are known for their stability and versatility, and have been used in various fields such as medicinal chemistry, materials science, and synthetic chemistry .


Synthesis Analysis

1,2,3-Triazoles can be synthesized through a variety of methods. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click” reaction . This reaction involves the cycloaddition of an azide and an alkyne to form a 1,2,3-triazole .


Molecular Structure Analysis

The 1,2,3-triazole ring is planar and aromatic. It can act as both a hydrogen bond donor and a metal chelator . The presence of nitrogen atoms in the ring can also contribute to its basicity .


Chemical Reactions Analysis

1,2,3-Triazoles can participate in a variety of chemical reactions due to their versatile structure. For example, they can undergo N-alkylation, N-arylation, and N-acylation reactions .


Physical And Chemical Properties Analysis

1,2,3-Triazoles are generally stable compounds. They have good thermal and chemical stability, which makes them suitable for various applications .

Scientific Research Applications

Heterocyclic Compound Applications

Chemical Synthesis and Biological Activity : Heterocyclic compounds, including triazole derivatives, are known for their biological activities. For instance, dihydropyrrolo[3,4-d][1,2,3]triazoles exhibit anti-protozoal and anti-cancer activities, leveraging the principle of bioisosterism for their design (Dürüst et al., 2012). Furthermore, the synthesis of triazole derivatives with potential inhibitory activity against steel corrosion suggests the versatility of these compounds in material science applications (Negrón-Silva et al., 2013).

Analytical and Sensing Applications : Triazoline-diones, closely related to the triazole-dione structure , have been employed as reagents for the derivatization of conjugated dienes, enhancing the sensitivity of high-performance liquid chromatography with fluorescence detection (Shimada & Mizuguchi, 1992). This indicates the potential for the compound to contribute to advancements in analytical methodologies.

Pharmacological Research : The design and synthesis of novel heterocyclic compounds, including triazoles, are significant in the discovery of new drugs. For example, isatin 1,2,3-triazoles have been identified as potent inhibitors against caspase-3, a key enzyme in apoptosis, highlighting the therapeutic potential of such compounds (Jiang & Hansen, 2011).

Material Science and Fluorescence : The study and application of heterocyclic compounds extend to material science, where their unique properties can be harnessed for the development of fluorescent materials. Highly fluorescent dyes containing a pyrazolylpyrene chromophore demonstrate the utility of heterocyclic structures in creating compounds with bright fluorescence, applicable in sensing and imaging technologies (Wrona-Piotrowicz et al., 2022).

Mechanism of Action

Future Directions

Research on 1,2,3-triazoles is ongoing, with many potential applications in various fields. For example, they are being explored as potential antifungal agents , and as building blocks for the creation of polymers with well-defined sequences and precise chain lengths .

properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN4O2/c18-13-4-2-1-3-10(13)9-22-15-14(20-21-22)16(24)23(17(15)25)12-7-5-11(19)6-8-12/h1-8,14-15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAELTFMPEFUALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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